N~1~-(2-BROMOPHENYL)-3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDE
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Overview
Description
N~1~-(2-BROMOPHENYL)-3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-BROMOPHENYL)-3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using 2-bromobenzyl chloride and an appropriate nucleophile.
Coupling Reaction: The final step involves coupling the thiadiazole derivative with the bromophenyl derivative under suitable conditions, such as the presence of a base and a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-BROMOPHENYL)-3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the amide group to an amine.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N~1~-(2-BROMOPHENYL)-3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(2-BROMOPHENYL)-3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The bromophenyl group and thiadiazole ring are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-BROMO-2-CHLOROPHENYL)-5-(2-CHLOROPHENYL)-2-FURAMIDE: Another compound with a bromophenyl group and potential biological activities.
2-(4-BROMOPHENYL)-5-(2-METHOXYPHENYL)-2,4-PENTADIENENITRILE: A compound with a bromophenyl group and different functional groups.
Uniqueness
N~1~-(2-BROMOPHENYL)-3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDE is unique due to the presence of both the bromophenyl group and the thiadiazole ring, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(2-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3OS2/c1-8-15-16-12(19-8)18-7-6-11(17)14-10-5-3-2-4-9(10)13/h2-5H,6-7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCAPZNTHLHODZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCC(=O)NC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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